molecular formula C3H5Br2NO B076969 2,3-Dibromopropionamide CAS No. 15102-42-8

2,3-Dibromopropionamide

Cat. No. B076969
CAS RN: 15102-42-8
M. Wt: 230.89 g/mol
InChI Key: DZQCMQRQFZXQKN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,3-Dibromopropionamide involves complex chemical processes. A notable approach includes the enantioselective synthesis versus preparative HPLC enantioseparation of its racemic form, ethyl 2,3-dibromopropionate, on a multigram scale. This method demonstrates the challenges associated with achieving high enantiomeric excess (ee) due to racemization during the synthesis process. However, the preparative HPLC enantioseparation technique has successfully achieved an ee of over 99.5% for both enantiomers, highlighting a significant advancement in the synthesis of this compound (Pham et al., 2020).

Molecular Structure Analysis

The molecular structure of 2,3-Dibromopropionamide and related compounds has been a subject of interest due to its implications in various chemical reactions and biological activities. Studies on similar compounds, such as 3-aminopropionamide, have provided insights into the structural aspects that influence their chemical behavior and reactivity. These investigations contribute to a broader understanding of the molecular features that define the functionality of 2,3-Dibromopropionamide in synthetic applications (Granvogl et al., 2004).

Chemical Reactions and Properties

The chemical reactions involving 2,3-Dibromopropionamide are pivotal for its application in various synthetic pathways. For instance, the compound's role in the synthesis of 3-hydroxy-2-methylpropionamide, an important intermediate for methyl methacrylate, showcases its utility in industrial chemistry. This process, involving a tandem hydroformylation-hydrogenation sequence, exemplifies the compound's versatility in facilitating complex chemical transformations (García et al., 2006).

Physical Properties Analysis

The physical properties of 2,3-Dibromopropionamide, such as solubility, melting point, and stability, are crucial for its handling and application in various chemical processes. While specific studies on the physical properties of 2,3-Dibromopropionamide itself are scarce, analogous compounds provide a reference point for understanding the factors that influence these properties and their impact on the compound's practical applications.

Chemical Properties Analysis

The chemical properties of 2,3-Dibromopropionamide, including its reactivity, potential as a biocide, and its role in water treatment systems, highlight its importance beyond mere synthetic applications. For example, the related compound 2,2-dibromo-3-nitrilopropionamide exhibits slimicidal activity and is an effective biocide for use in papermaking systems and cooling towers. Such studies demonstrate the potential environmental and industrial applications of 2,3-Dibromopropionamide and related compounds (Wolf & Sterner, 1972).

Scientific Research Applications

  • Gas Chromatography and Mass Spectrometry : It is used in the derivatization of acrylamide for analysis by gas chromatography and mass spectrometry. However, it was found that 2,3-dibromopropionamide is not stable for gas chromatography analysis, and is converted to 2-bromopropenamide at low concentrations (Andrawes, Greenhouse, & Draney, 1987).

  • Water Treatment : 2,2-Dibromo-3-Nitrilopionamide (DBNPA) is recognized as an ideal environmental protection agent and has applications as a biocide, algaecide, and water treatment agent. Its antimicrobial activity, slimicidal activity, and delayed corrode efficacy in cooling water systems have been studied, providing a scientific basis for its application in water treatment systems in China (Li Jian-fen, 2005, 2006).

  • Papermaking Systems and Cooling Towers : It has been demonstrated to be an effective slimicide in papermaking systems and cooling towers. It is also effective as a bactericide for soluble oil emulsions. Its hydrolysis at pH 9 and 23 C yields products that are relatively nonhazardous to fathead minnows (Wolf & Sterner, 1972).

  • Biocide in Hydraulic Fracturing Fluids : Studies have examined the cytotoxic actions of DBNPA, a major biocide in hydraulic fracturing fluids, on rat thymocytes to suggest its toxicity on wild mammals. This research is crucial for evaluating the safe use of DBNPA (Ishikawa et al., 2016).

  • Synthesis and Characterization : The synthesis and characterization of DBNPA as an environmental protection biocide have been studied. The optimal synthetic method and its applications have been explored, emphasizing its potential as a broad-spectrum biocide (Lou Guo-hong, 2003; Li Jian-fen, 2003).

  • Chemical Degradation in Natural Waters : The chemical degradation of DBNPA in natural waters has been experimentally evaluated, including the modeling of competitive pathways. This study provides insights into the environmental implications of DBNPA usage (Blanchard, Gonsior, & Hopkins, 1987).

Safety And Hazards

2,3-Dibromopropionamide is classified as a hazardous chemical. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing the skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

2,3-dibromopropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5Br2NO/c4-1-2(5)3(6)7/h2H,1H2,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQCMQRQFZXQKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10864554
Record name 2,3-Dibromopropanamide
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Molecular Weight

230.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromopropionamide

CAS RN

15102-42-8
Record name 2,3-Dibromopropionamide
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Record name 2,3-Dibromopropionamide
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Record name 15102-42-8
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Record name 2,3-Dibromopropanamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
213
Citations
F Andrawes, S Greenhouse, D Draney - Journal of Chromatography A, 1987 - Elsevier
Acrylamide monomer has been shown to be a potent neurotoxin in animals and man. Methods reported for the analysis of acrylamide are based on the derivatization to 2,3-…
Number of citations: 75 www.sciencedirect.com
RD Khachikyan, NV Tovmasyan… - Russian journal of general …, 2005 - Springer
3-(Triphenylphosphoniochlorido)acrylic and 2,3-dichloropropionic acids react with triphenylphosphine to form 1,2-bis(triphenylphosphoniochlorido)ethane. Under analogous …
Number of citations: 4 link.springer.com
CC Tung, AJ Speziale - The Journal of Organic Chemistry, 1963 - ACS Publications
> H Page 1 June, 1963 Reaction of Amides of ,ß-DiBROMOPROPiONic Acids with Triphenylphosphine 1521 amide, mp 88.6-90 was recovered. Its nmr spectrum was identical to the …
Number of citations: 16 pubs.acs.org
A Hashimoto - Analyst, 1976 - pubs.rsc.org
A gas-liquid chromatographic method involving electron-capture detection has been developed for the determination of an acrylamide monomer present in trace amounts in water. The …
Number of citations: 65 pubs.rsc.org
A Pittet, A Périsset, JM Oberson - Journal of Chromatography A, 2004 - Elsevier
A quantitative method has been developed for the determination of trace levels (<50μg/kg) of acrylamide in cereal-based foods. The method is based on extraction of acrylamide with …
Number of citations: 180 www.sciencedirect.com
根本了, 高附巧, 佐々木久美子, 米谷民雄 - 食品衛生学雑誌, 2002 - jlc.jst.go.jp
A method was developed for the determination of trace amounts of acrylamide (AA) in foods. The method includes the addition of 13 C-labeled acrylamide-1- 13 C (AA-1- 13 C) as an …
Number of citations: 135 jlc.jst.go.jp
H Ono, Y Chuda, M Ohnishi-Kameyama… - Food Additives & …, 2003 - Taylor & Francis
Acrylamide concentrations in processed foods (63 samples covering 31 product types) from Japan were analysed by LC-MS/MS and GC-MS methods. The limit of detection and limit of …
Number of citations: 269 www.tandfonline.com
LS Bologna, FF Andrawes, FW Barvenik… - Journal of …, 1999 - academic.oup.com
Polyacrylamide (PAM) is a widely used product for a large number of applications. Many of the emerging applications are in the area of agriculture. PAM is blended with pesticides as a …
Number of citations: 128 academic.oup.com
J Tekeľ, P Farkaš, M Kováč - Food Additives & Contaminants, 1989 - Taylor & Francis
A method for the determination of acrylamide traces as a residue of anti‐incrustation agents in sugar was developed. Acrylamide was extracted into ethyl acetate after derivatization by …
Number of citations: 30 www.tandfonline.com
CF Poole, WF Sye, A Zlatkis, PS Spencer - Journal of Chromatography A, 1981 - Elsevier
Acrylamide in biological samples can be determined by gas chromatography with electron-capture detection after conversion to its 2,3-dibromopropionamide derivative. The …
Number of citations: 23 www.sciencedirect.com

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